4-(3-Aminocarbonylphenyl)-3-methoxybenzoic acid, 95%
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Overview
Description
4-(3-Aminocarbonylphenyl)-3-methoxybenzoic acid, or AMCPA, is an organic compound that is widely used in scientific research. It is a white powder that is soluble in water and has a molecular weight of 263.31 g/mol. AMCPA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a reagent in organic synthesis, and its derivatives are used in drug development.
Scientific Research Applications
AMCPA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and its derivatives have been used in drug development. It has also been used to study the structure-activity relationships of various compounds, as well as to synthesize new compounds for drug development. AMCPA has also been used in the synthesis of compounds for use in food additives and dyes.
Mechanism of Action
The mechanism of action of AMCPA is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is believed to bind to the active sites of these enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMCPA are not fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-cancer properties, and it has been used in the synthesis of compounds that are used to treat various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using AMCPA in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store, making it a convenient reagent for use in organic synthesis. However, one limitation of using AMCPA is that it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of AMCPA in scientific research. For example, it could be used to study the structure-activity relationships of various compounds, or to synthesize new compounds for drug development. In addition, it could be used to study the biochemical and physiological effects of various compounds, or to develop new compounds for use in food additives and dyes. Finally, it could be used to develop new compounds for use in the treatment of various diseases.
Synthesis Methods
AMCPA can be synthesized through a two-step process. The first step involves reacting anhydrous sodium acetate with 3-methoxybenzoic acid in aqueous acetic acid to form the sodium salt of 3-methoxybenzoic acid. The second step involves reacting the sodium salt of 3-methoxybenzoic acid with 3-aminocarbonylphenol in an aqueous solution of sodium hydroxide to form AMCPA.
properties
IUPAC Name |
4-(3-carbamoylphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-8-11(15(18)19)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJVKNUORVSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689871 |
Source
|
Record name | 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-30-9 |
Source
|
Record name | 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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